Bis(4-methylphenacyl) sulfide
Description
Bis(4-methylphenacyl) sulfide is an organosulfur compound characterized by a central sulfur atom bonded to two 4-methylphenacyl groups. Sulfides of this class are typically synthesized via nucleophilic substitution or condensation reactions and are utilized in organic synthesis, coordination chemistry, and materials science due to their electron-rich sulfur centers and substituent-dependent reactivity.
Properties
CAS No. |
23080-22-0 |
|---|---|
Molecular Formula |
C18H18O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylethanone |
InChI |
InChI=1S/C18H18O2S/c1-13-3-7-15(8-4-13)17(19)11-21-12-18(20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
KPEQAIKDILGKSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=C(C=C2)C |
Other CAS No. |
23080-22-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Sulfide Compounds
Structural and Molecular Comparisons
The table below compares Bis(4-methylphenacyl) sulfide with structurally related sulfides, highlighting key molecular features:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Bis(4-hydroxyphenyl) sulfide exhibits polarity and hydrogen-bonding capability , whereas nitro groups in Bis(4-nitrophenyl)sulfane enhance electrophilicity and reduce solubility .
- Halogen Effects : Bromine in Bis(4-bromophenyl) sulfide increases molecular weight and may influence photophysical properties .
- Solubility Trends : Sodium sulfonate groups in 4,4'-Bis(2-sulfostyryl)biphenyl Disodium improve aqueous solubility, contrasting with hydrophobic analogs .
Physical and Chemical Properties
Melting Points and Stability:
- Bis(4-hydroxyphenyl) sulfide: Melts at 151–153°C, with stability influenced by hydrogen-bonding networks .
- Sulfurimidate derivatives (e.g., Bis(2,2,2-trifluoroethyl) tosylsulfurimidate): Melt at 81–84°C, demonstrating substituent-dependent thermal behavior .
Reactivity:
Spectroscopic Characterization
- NMR Spectroscopy : Analogous sulfides like Bis(4-hydroxyphenyl) sulfide show distinct aromatic proton shifts (δ 7.2–6.7 ppm for -OH adjacent protons) . Nitro groups in Bis(4-nitrophenyl)sulfane deshield adjacent protons, shifting signals upfield .
- IR Spectroscopy : Sulfur stretches (C-S) appear near 600–700 cm⁻¹, while sulfonate (S=O) vibrations occur at 1050–1200 cm⁻¹ .
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